1-Naphthyl glucuronide
Description
Overview of Phase II Biotransformation Reactions
Phase II biotransformation, also known as conjugation, involves the attachment of small, polar, and ionizable endogenous molecules to xenobiotics or their Phase I metabolites. uomus.edu.iq These reactions are catalyzed by a group of enzymes known as transferases. reactome.org The primary goal of Phase II reactions is to increase the water solubility (hydrophilicity) of the compounds, thereby making them more readily excretable via urine or bile. uomus.edu.iqnih.gov Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. slideshare.netupol.cz While Phase I reactions often introduce or expose functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, Phase II reactions utilize these groups to attach the endogenous moiety. nih.gov Generally, the resulting conjugated products are biologically inactive and less toxic than their parent compounds. uomus.edu.iq
Significance of Glucuronidation in Endogenous and Exogenous Compound Processing
Glucuronidation is a major and arguably the most important Phase II metabolic pathway for a vast array of substances. taylorandfrancis.comresearchgate.net This process is responsible for the clearance of many drugs, environmental toxins, and endogenous compounds such as bilirubin. nih.gov The reaction involves the transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. researchgate.netsolvobiotech.com This transfer is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells, but also found in other tissues like the intestine, kidneys, and lungs. reactome.orgtaylorandfrancis.comnih.gov
The addition of the glucuronic acid moiety significantly increases the molecule's polarity and molecular weight, which facilitates its transport out of cells and subsequent elimination from the body. researchgate.netnih.gov While typically considered a detoxification pathway that leads to inactive metabolites, some glucuronide conjugates have been found to possess biological activity. solvobiotech.comacs.org
Contextualizing 1-Naphthyl Glucuronide within Metabolite Conjugation Pathways
This compound is a classic example of a xenobiotic metabolite formed through glucuronidation. cas.orgnih.gov Its precursor, 1-naphthol (B170400), is a hydroxylated metabolite of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. nih.govsmolecule.com Following the initial Phase I oxidation of naphthalene to 1-naphthol, the exposed hydroxyl group serves as an attachment point for glucuronic acid. smolecule.com
The formation of this compound from 1-naphthol is catalyzed by UGTs. nih.gov This conjugation transforms the more lipophilic 1-naphthol into a highly water-soluble glucuronide, which can be efficiently cleared from the body. nih.gov Studies in rats have demonstrated that after administration of 1-naphthol, this compound is a major metabolite found in urine, highlighting the importance of this pathway in the detoxification and excretion of naphthalene-derived compounds. researchgate.net The study of this compound provides valuable insights into the kinetics and mechanisms of glucuronidation, serving as a model for how the body processes certain types of xenobiotics. ebay.co.uk
Research Findings on this compound
Research has provided specific data on the properties and metabolic fate of this compound. The tables below summarize key chemical properties and findings from a metabolic study in rats.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Alternate Names | 1-Naphthalenyl β-D-Glucopyranosiduronic Acid; α-Naphthol Glucuronide scbt.com |
| Molecular Formula | C₁₆H₁₆O₇ scbt.com |
| Molecular Weight | 320.29 g/mol scbt.com |
| CAS Number | 17238-47-0 scbt.com |
| Parent Compound | 1-Naphthol nih.gov |
Table 2: Urinary Excretion of Metabolites in Rats After Oral Administration of 1-Naphthyl-¹⁴C Glucoside (24-hour collection)
| Metabolite | Percentage of Radiocarbon in Urine |
|---|---|
| This compound | 35% |
| 1-Naphthyl glucoside (administered compound) | 28% |
| 1-Naphthyl sulfate (B86663) | 15% |
| 1-Naphthol | 14% |
Data sourced from a study on the chemical and metabolic characteristics of 1-naphthyl-beta-D-glucoside. researchgate.net
In a study using isolated perfused rat kidneys, 1-naphthol was shown to be metabolized into both its glucuronide (1-NG) and sulfate (1-NS) conjugates. nih.gov The study found that the urinary excretion of this compound was extensive, in contrast to its sulfate conjugate, which was only excreted in very small amounts in the urine. nih.gov This difference was attributed to variations in active secretion and protein binding of the two conjugates. nih.gov Furthermore, research on the fungal metabolism of naphthalene by Cunninghamella elegans also identified this compound as a major water-soluble metabolite, demonstrating that glucuronide conjugation is not exclusive to mammalian systems. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWBZWOGRCILF-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938135 | |
| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-47-0 | |
| Record name | 1-Naphthol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NAPHTHYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X066L3N2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biosynthesis of 1 Naphthyl Glucuronide
Kinetic Characterization of 1-Naphthol (B170400) Glucuronidation by UGTs
The kinetics of 1-Naphthol glucuronidation are complex and vary depending on the specific UGT isoform and the experimental conditions. The characterization involves determining key kinetic parameters and understanding the underlying reaction mechanisms.
The kinetic parameters for 1-Naphthol glucuronidation have been determined for several human UGT isoforms. These values can vary widely, reflecting the different affinities and catalytic efficiencies of the enzymes for this substrate. For instance, the apparent K_m (or S₅₀ for sigmoidal kinetics) values for 1-Naphthol glucuronidation can range over a thousand-fold (from 1.3 to 1768 µM), and V_max values can vary by as much as 37-fold across different UGT isoforms. nih.govdrugbank.com
Below is a table summarizing the kinetic parameters for 1-Naphthol glucuronidation by various UGT isoforms.
| UGT Isoform | Apparent K_m / S₅₀ (µM) | Apparent V_max (relative activity) | Kinetic Model |
| UGT1A1 | 1.3 ± 0.3 | 1.2 ± 0.02 | Substrate Inhibition |
| UGT1A6 | 84 ± 7 | N/A | Michaelis-Menten |
| UGT1A7 | 1768 ± 276 | 1.9 ± 0.1 | Michaelis-Menten |
| UGT1A8 | 4.8 ± 0.9 | 0.9 ± 0.03 | Substrate Inhibition |
| UGT1A9 | 21 | N/A | Biphasic |
| UGT1A10 | 10.4 ± 1.1 | 1.8 ± 0.03 | Substrate Inhibition |
| UGT2B7 | 200 ± 20 (S₅₀) | 0.5 ± 0.01 | Sigmoidal |
Data compiled from multiple sources. nih.govtandfonline.comnih.gov Note: V_max values are presented as relative activities and are not directly comparable across studies due to differing experimental conditions.
The glucuronidation reaction catalyzed by UGTs is a bi-substrate reaction involving the aglycone (1-Naphthol) and the cofactor UDPGA. nih.gov The mechanism is believed to proceed via a direct SN2-like nucleophilic substitution, resulting in the formation of a β-D-glucuronide. nih.govhelsinki.fi
Studies suggest that the reaction mechanism for many UGT enzymes, including those metabolizing 1-Naphthol, follows an ordered sequential bi-bi mechanism. In this model, the cofactor UDPGA binds to the enzyme first, followed by the binding of the aglycone substrate (1-Naphthol). helsinki.fi This forms a ternary complex (Enzyme-UDPGA-Aglycone) from which the products, 1-Naphthyl glucuronide and UDP, are released. helsinki.fi
The glucuronidation of 1-Naphthol does not always follow simple Michaelis-Menten kinetics. Atypical kinetic profiles, such as substrate inhibition and sigmoidal (autoactivation) kinetics, are frequently observed. nih.govdrugbank.com
Substrate Inhibition: This phenomenon, where the reaction rate decreases at high substrate concentrations, has been observed for 1-Naphthol glucuronidation by isoforms like UGT1A1, UGT1A8, and UGT1A10. nih.gov
Sigmoidal Kinetics: A sigmoidal, or S-shaped, velocity curve is characteristic of homotropic cooperativity (autoactivation). This type of kinetics has been observed for 1-Naphthol glucuronidation by UGT2B7, suggesting the presence of multiple, interacting substrate binding sites on the enzyme. nih.gov The glucuronidation kinetics in human liver microsomes have been described as biphasic, suggesting the involvement of at least two different enzyme activities or sites with different affinities (a high-affinity and a low-affinity component). nih.gov
These complex kinetic behaviors indicate the presence of multiple substrate and/or effector binding sites within the UGT enzymes, leading to intricate interactions. nih.govnih.gov
Analysis of Reaction Mechanisms (e.g., Ordered Sequential Bi-reactant, Ternary Complex Kinetics)
Regulation of UGT Activity in this compound Synthesis
The rate and extent of this compound formation are tightly regulated by a complex interplay of various factors that influence the activity of UGT enzymes. This regulation occurs at multiple levels, including the influence of endogenous molecules, modulation by external compounds, and changes in enzyme expression.
The kinetic behavior of UGTs toward 1-naphthol is not always straightforward, often deviating from simple Michaelis-Menten kinetics. For the glucuronidation of 1-naphthol, hyperbolic (Michaelis-Menten), substrate inhibition, and sigmoidal kinetics have been observed across different human UGT isoforms. nih.gov This variability highlights the complex allosteric regulation inherent to these enzymes. For instance, studies with human hepatocytes have revealed a two-site kinetic model for 1-naphthol glucuronidation, whereas hepatocarcinoma cell lines displayed a one-site model, suggesting differences in the UGT isoforms present or their regulatory environment. nih.gov
Endogenous compounds can significantly modulate UGT activity. For example, the end-product UDP can act as an inhibitor, suggesting a feedback mechanism to control the rate of glucuronidation. nih.gov In rat intestinal microsomes, end-product inhibition by UDP is a potential cause of enzyme latency, which can be overcome by treatment with MgCl2 and Triton X-100. nih.gov Furthermore, the interaction between different UGT isoforms, forming homo- or heterodimers, can also influence enzyme activity and substrate specificity, adding another layer of endogenous regulation. helsinki.fi
A wide array of external substances can either enhance or suppress the activity of UGTs involved in this compound synthesis.
UDP and UDP-N-acetylglucosamine: The end product of the glucuronidation reaction, Uridine (B1682114) Diphosphate (UDP) , can act as a competitive inhibitor. nih.govresearchgate.net In rat intestinal microsomes, UDP was found to be an end-product inhibitor. nih.govUDP-N-acetylglucosamine (UDPGlcNAc) , which typically activates UGTs in liver microsomes, has been shown to act as a competitive inhibitor towards UDPGA in rat intestinal microsomes. nih.gov Interestingly, with respect to 1-naphthol, UDPGlcNAc exhibited a dual effect, causing both inhibition and activation. nih.gov Some UGTs, like UGT3A1 and UGT3A2, can utilize UDP-N-acetylglucosamine as a sugar donor instead of UDPGA. nih.govfu-berlin.de
Glucuronic Acid Derivatives: Certain derivatives of glucuronic acid have been noted to stimulate microsomal UGT activity. mdpi.com
Aglycone Glucosides: The presence of other glycosides can influence UGT activity. For instance, dietary flavone (B191248) O-glycosides have been found to have high binding affinities for UGT2B7 and can inhibit its activity. nih.gov Some aglycones and their glycoside counterparts can act as substrates for UGTs, potentially leading to competitive inhibition. nih.gov
Diclofenac (B195802) and Probenecid (B1678239): These drugs are known inhibitors of UGT activity. Diclofenac , a non-steroidal anti-inflammatory drug (NSAID), inhibits various UGT isoforms, including those that metabolize 1-naphthol. nih.govdrugbank.com The inhibition constants (Ki) for diclofenac against selected UGT isoforms range from 11 to 52 µM. nih.govProbenecid also demonstrates inhibitory effects on multiple UGT isoforms, with Ki values ranging from 96 to 2452 µM. nih.gov Its co-administration can increase the plasma levels of drugs that are primarily cleared by glucuronidation. google.com
The following table summarizes the inhibitory effects of diclofenac and probenecid on various UGT isoforms.
| Inhibitor | UGT Isoform | Ki (µM) |
| Diclofenac | Selected Isoforms | 11 - 52 |
| Probenecid | Selected Isoforms | 96 - 2452 |
Data sourced from a study on human UDP-glucuronosyltransferases. nih.gov
The expression of UGT enzymes is not static and can be induced by various xenobiotics, leading to an increased capacity for glucuronidation. uv.es For example, compounds like beta-naphthoflavone (B1666907) and rifampicin (B610482) have been shown to have a differential inductive effect on UGTs that glucuronidate 1-naphthol in different human hepatocarcinoma cell lines. nih.gov This suggests that the regulation of UGT expression is complex and cell-type specific.
Different UGT isoforms exhibit distinct tissue expression patterns and substrate specificities. researchgate.netresearchgate.net For instance, UGT1A6 is considered a key isoform for 1-naphthol glucuronidation and is expressed in the liver and brain. frontiersin.orgnih.govnih.gov However, other isoforms, including UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, also contribute to the metabolism of 1-naphthol. nih.gov UGT1A1 is expressed in rat cerebellum, while UGT1A7 has been detected in rat astrocytes. nih.gov The differential expression of these isoforms in various tissues and their inducibility contribute to the variability in 1-naphthol metabolism among individuals and in different physiological and pathological states. uv.es
The table below details the kinetic parameters for 1-naphthol glucuronidation by various human UGT isoforms.
| UGT Isoform | Km or S50 (µM) | Vmax (relative units) | Kinetic Model |
| UGT1A1 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
| UGT1A3 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
| UGT1A6 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
| UGT1A7 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
| UGT1A8 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
| UGT1A9 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
| UGT1A10 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
| UGT2B7 | 1.3 - 1768 | Varied | Michaelis-Menten, Substrate Inhibition, Sigmoidal |
Data adapted from a study characterizing the glucuronidation kinetics of 1-naphthol by various human UGTs. Note that UGT1A4, UGT2B15, and UGT2B17 did not metabolize 1-naphthol in this study. nih.gov
Metabolic Fates and Biotransformation Pathways of 1 Naphthyl Glucuronide
Hydrolysis of 1-Naphthyl Glucuronide
Hydrolysis represents a pivotal step in the metabolism of this compound, reversing the conjugation process and releasing the aglycone, 1-naphthol (B170400). This deconjugation is primarily mediated by a specific class of enzymes.
Role of Beta-Glucuronidase Enzymes in Deconjugation
The deconjugation of glucuronides by tissue β-glucuronidase is a critical consideration in metabolic studies, as it can occur ex vivo during sample processing, potentially leading to an overestimation of the aglycone concentration. science.gov The use of β-glucuronidase inhibitors, such as saccharo-1,4-lactone, is often necessary to obtain accurate measurements of in vivo aglycone and glucuronide levels. science.gov
Enzymatic Hydrolysis Mechanisms and Conditions
The enzymatic hydrolysis of this compound by β-glucuronidase is a catalytic process that cleaves the glycosidic bond between 1-naphthol and the glucuronic acid moiety. ebay.co.uk This reaction typically follows a retaining mechanism, where the stereochemistry at the anomeric carbon is preserved. nih.gov
The efficiency of this hydrolysis is influenced by several factors, including the source of the enzyme, pH, and temperature. For instance, β-glucuronidase from Helix pomatia and bovine liver are commonly used in laboratory settings to hydrolyze naphthyl glucuronide. tandfonline.com Studies have shown that the optimal pH for the hydrolysis of naphthyl glucuronide by these enzymes is in the acidic range, typically around 4.5 to 5.2. tandfonline.com The reaction is also temperature-dependent, with studies often conducted at 37°C to mimic physiological conditions. tandfonline.com
For example, one study determined the specific activity of β-glucuronidase from Helix pomatia (H1) and bovine liver (B1) on this compound at 37°C in an acetate (B1210297) buffer at pH 4.5. tandfonline.com The results indicated that the H1 preparation was effective in achieving complete hydrolysis, whereas the B1 enzyme resulted in approximately 90% hydrolysis under the tested conditions. tandfonline.com
Interconversion with Other Conjugates and Metabolites
The metabolic fate of this compound is intertwined with other conjugation pathways, leading to a dynamic interplay between different metabolites.
Relationship with 1-Naphthyl Sulfate (B86663) Formation
Following the hydrolysis of this compound back to 1-naphthol, the liberated aglycone can be re-conjugated, not only with glucuronic acid but also with sulfate, forming 1-naphthyl sulfate. tandfonline.comcolab.ws This interplay between glucuronidation and sulfation is a common feature in the metabolism of phenolic compounds. researchgate.netasm.org The balance between the formation of this compound and 1-naphthyl sulfate can be influenced by factors such as the dose of the parent compound and the relative activities of the conjugating enzymes, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). tandfonline.comresearchgate.net
In rats administered 1-naphthol, both this compound and 1-naphthyl sulfate are major urinary metabolites. tandfonline.comresearchgate.net Studies in mice have also shown that after the administration of this compound, it can be hydrolyzed and subsequently reconjugated to form 1-naphthyl sulfate. colab.ws The ratio of these two conjugates can vary. For instance, in the fungal metabolism of naphthalene (B1677914) by Cunninghamella elegans, the ratio of water-soluble sulfate conjugates to glucuronide conjugates was found to be 1:1. researchgate.netasm.org
Table 1: Comparative Hydrolysis of Naphthyl Conjugates by Different Enzyme Preparations
| Enzyme Preparation | Target Conjugate | Buffer pH | Hydrolysis Efficiency |
| β-Glucuronidase (H1 - Helix pomatia) | This compound | 4.5 | ~100% |
| β-Glucuronidase (B1 - Bovine Liver) | This compound | 4.5 | ~90% |
| Sulfatase (Type V - Patella vulgata) | 1-Naphthyl Sulfate | 5.2 | Lower than predicted in urine |
| β-Glucuronidase (H1 - Helix pomatia) | 1-Naphthyl Sulfate | 5.2 | Marginally greater than blank |
Data sourced from studies on selective enzyme hydrolysis of naphthyl conjugates. tandfonline.com
Metabolic Connections with 1-Naphthyl Glucoside
In some biological systems, particularly in plants, xenobiotics can be conjugated with glucose to form glucosides. When 1-naphthyl glucoside is ingested by animals, it undergoes metabolic transformations that connect it to the pathways of this compound. The primary step is the cleavage of the glucoside linkage, releasing 1-naphthol. epa.gov This liberated 1-naphthol is then available for conjugation with glucuronic acid and sulfate. epa.gov
Studies in rats administered 1-naphthyl-¹⁴C glucoside have demonstrated this metabolic connection. A significant portion of the administered dose was eliminated in the urine as this compound (35%) and 1-naphthyl sulfate (15%). researchgate.net This indicates that the cleavage of the glucoside and subsequent reconjugation are major metabolic pathways. researchgate.net Interestingly, a small fraction (around 1%) of a dose of 1-naphthyl glucoside with a labeled glucose moiety was tentatively identified as this compound, suggesting a minor pathway involving the direct oxidation of the sugar moiety of the intact glucoside may exist. researchgate.net
Excretion Pathways and Disposition
The ultimate fate of this compound and its related metabolites is excretion from the body. Due to their increased water solubility compared to the parent compound, these conjugates are readily eliminated, primarily via the urine. nih.govsci-hub.se
In studies with mice, after an oral dose of this compound, approximately 93% of the administered dose was eliminated within 72 hours. colab.ws The excretion of 1-naphthyl glucoside was found to be slower, with 81% eliminated in the same timeframe. colab.ws The excreted products after this compound administration include the parent compound itself and 1-naphthyl sulfate, highlighting the in vivo hydrolysis and reconjugation processes. colab.ws
In isolated perfused rat kidney studies, both this compound and 1-naphthyl sulfate were secreted into the urine and the perfusate. nih.gov However, the urinary excretion of this compound was extensive, while that of 1-naphthyl sulfate was very small, a difference attributed to variations in active secretion and protein binding of the two conjugates. nih.gov
Table 2: Urinary Metabolites in Rats after Oral Administration of 1-Naphthyl-¹⁴C Glucoside
| Metabolite | Percentage of Eliminated Radiocarbon in Urine (24 hr) |
| Administered Compound (1-Naphthyl Glucoside) | 28% |
| This compound | 35% |
| 1-Naphthyl Sulfate | 15% |
| 1-Naphthol | 14% |
Data from a study on the chemical and metabolic characteristics of 1-naphthyl-beta-D-glucoside. researchgate.net
Renal Excretion Dynamics of this compound
The kidneys play a crucial role in the elimination of xenobiotics and their metabolites, including glucuronide conjugates. The process of renal excretion involves filtration, secretion, and reabsorption, primarily occurring in the proximal tubule. physiology.org For anionic compounds like this compound, carrier-mediated transport systems are essential for their secretion from the blood into the urine. physiology.org
The primary transporters implicated in the basolateral uptake of organic anions from the blood into the renal proximal tubule cells are the organic anion transporters (OATs), particularly OAT1 and OAT3. marshall.edu However, studies using in vitro rat models, including isolated renal proximal tubules and renal cortical slices, have investigated the specific role of these transporters in the handling of this compound's analog, 4-acetamidophenyl-β-D-glucuronide (AG). The results from these studies suggest that AG is not a significant substrate for the basolateral OAT proteins in rats. marshall.edu Accumulation of AG in these models was not significantly inhibited by known OAT inhibitors, indicating that its transport across the basolateral membrane is likely not a protein carrier-mediated process. marshall.edu This suggests that rat renal proximal tubular cells may not actively facilitate the accumulation of certain glucuronide conjugates, and therefore, their contribution to the active secretion of these metabolites might be minimal. marshall.edu
Once inside the tubular cells, organic anions are then transported across the apical (luminal) membrane into the urine. Several transporters are involved in this efflux, including multidrug resistance-associated proteins (MRPs), specifically MRP2 and MRP4. physiology.orgnih.gov These transporters mediate the active efflux of a wide range of compounds, including glucuronide conjugates. nih.govxiahepublishing.com While the specific transporters for this compound at the apical membrane have not been definitively identified in all species, the general mechanism for organic anion excretion points towards the involvement of such efflux pumps. physiology.org
Interactive Table: Renal Transporters Involved in Organic Anion Excretion
| Transporter Family | Specific Transporter | Location in Proximal Tubule | Proposed Function for Glucuronides |
| Organic Anion Transporters (OATs) | OAT1, OAT3 | Basolateral Membrane | Uptake from blood; studies suggest minimal role for some glucuronides. marshall.edu |
| Multidrug Resistance-Associated Proteins (MRPs) | MRP2, MRP4 | Apical Membrane | Efflux into urine. physiology.orgnih.gov |
| Organic Anion Transporting Polypeptides (OATPs) | OATP1 | Apical Membrane | May mediate efflux or reabsorption. physiology.org |
Biliary Excretion and Enterohepatic Recirculation
Biliary excretion is a significant pathway for the elimination of many xenobiotics and their metabolites, particularly for compounds with higher molecular weights and polar characteristics, such as glucuronide conjugates. annualreviews.org The liver actively transports these substances from the blood into the bile, which is then secreted into the small intestine.
The transport of glucuronides across the canalicular membrane of hepatocytes into the bile is an active process mediated by specific transporters. dphen1.com The canalicular multispecific organic anion transporter (cMOAT), also known as multidrug resistance-associated protein 2 (MRP2), is a key transporter responsible for the biliary excretion of a wide range of drug conjugates, including glucuronides. xiahepublishing.comdphen1.com Studies have shown that MRP2 is crucial for transporting glutathione (B108866) and glucuronide conjugates into the bile. xiahepublishing.com For instance, in the case of bisphenol A glucuronide, approximately 65% of the formed conjugate is excreted into the bile, highlighting the efficiency of this pathway. dphen1.com
Once excreted into the intestine via the bile, this compound can undergo enterohepatic recirculation. This process involves the hydrolysis of the glucuronide back to its parent compound, 1-naphthol, by β-glucuronidase enzymes present in the gut microflora. annualreviews.org The now more lipophilic 1-naphthol can be reabsorbed from the intestine back into the bloodstream, where it can return to the liver to be re-metabolized and re-conjugated. annualreviews.org This cycle of biliary excretion, intestinal hydrolysis, and reabsorption can prolong the half-life and systemic exposure of the parent compound. nih.gov The suppression of intestinal bacteria with antibiotics has been shown to inhibit enterohepatic circulation, providing evidence for the role of microbial enzymes in this process. annualreviews.org
The efficiency of biliary excretion can be influenced by several factors, including the molecular weight of the compound. The addition of a glucuronic acid moiety increases the molecular weight by nearly 200, often surpassing the threshold for significant biliary excretion in species like the rat. annualreviews.org
Naphthalene Metabolism and this compound as a Key Metabolite
Naphthalene, a polycyclic aromatic hydrocarbon, undergoes extensive metabolism in the body to facilitate its excretion. smolecule.com A primary metabolic pathway involves the oxidation of naphthalene to 1-naphthol. smolecule.comasm.org This initial step is typically catalyzed by cytochrome P450 enzymes, which convert naphthalene into a reactive epoxide intermediate, naphthalene-1,2-oxide. smolecule.com This epoxide can then be hydrolyzed to form 1-naphthol. smolecule.com
Following its formation, 1-naphthol undergoes Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. smolecule.com One of the major conjugation pathways is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of 1-naphthol, forming this compound. nih.govsmolecule.com This process occurs predominantly in the liver. smolecule.com
This compound is a significant urinary metabolite of naphthalene and is often used as a biomarker of naphthalene exposure. nih.govresearchgate.net In addition to glucuronidation, 1-naphthol can also be conjugated with sulfate to form 1-naphthyl sulfate. asm.orgnih.gov The relative amounts of glucuronide and sulfate conjugates can vary. For example, in mice exposed to naphthalene, sulfate and glucuronide conjugates were found to be eliminated in equal amounts. researchgate.net In some fungal metabolism studies of naphthalene, this compound and 1-naphthyl sulfate were identified as major water-soluble metabolites in a 1:1 ratio. asm.org
The formation of this compound is a critical step in the detoxification and clearance of naphthalene. researchgate.net By converting the more lipophilic 1-naphthol into a highly water-soluble conjugate, the body can efficiently excrete it through both renal and biliary pathways. nih.govsmolecule.com
Interactive Table: Major Metabolic Pathways of Naphthalene
| Metabolic Step | Enzyme(s) Involved | Reactant | Product(s) |
| Phase I: Oxidation | Cytochrome P450 | Naphthalene | Naphthalene-1,2-oxide |
| Phase I: Hydrolysis | Epoxide Hydrolase | Naphthalene-1,2-oxide | 1-Naphthol, 1,2-Dihydroxynaphthalene |
| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 1-Naphthol | This compound |
| Phase II: Sulfation | Sulfotransferases (SULTs) | 1-Naphthol | 1-Naphthyl sulfate |
Analytical Methodologies for the Characterization and Detection of 1 Naphthyl Glucuronide
Spectrophotometric Assays for Beta-Glucuronidase Activity Utilizing 1-Naphthyl Glucuronide
Spectrophotometric assays are widely employed to determine the activity of β-glucuronidase, an enzyme that plays a key role in the hydrolysis of glucuronide conjugates. covachem.com this compound serves as a chromogenic substrate in these assays. The principle of this method lies in the enzymatic cleavage of this compound by β-glucuronidase, which liberates 1-naphthol (B170400). This product, 1-naphthol, can then be quantified spectrophotometrically, often after reacting with a chromogenic agent to produce a colored compound. For instance, the released 1-naphthol can be measured to determine the enzyme's activity.
The assay's sensitivity allows for the detection of low levels of β-glucuronidase activity. nih.govresearchgate.net This method is not only simple and inexpensive but also adaptable to various formats, including those for visual screening. asm.org A variety of substrates are available for these assays, each with distinct properties. For example, while p-nitrophenyl β-D-glucuronide yields a yellow product upon hydrolysis, this compound offers an alternative chromogenic substrate. asm.org The choice of substrate can influence the assay's characteristics, such as the speed of the enzymatic reaction and the properties of the resulting chromophore.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the direct analysis of this compound, providing the necessary separation from other metabolites and matrix components for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination and quantification of this compound and its related compounds, such as 1-naphthol and 1-naphthyl sulfate (B86663), in biological samples like urine. tandfonline.comnih.govtandfonline.com Reversed-phase HPLC is commonly used, often with a C18 column. nih.gov
A key challenge in the separation of these structurally similar compounds is overcome by employing ion-pairing agents. For instance, tetrabutylammonium (B224687) can be added to the mobile phase to form an ion pair with the sulfate conjugate, altering its retention characteristics and enabling its resolution from the glucuronide. tandfonline.comnih.govtandfonline.com The mobile phase composition, typically a mixture of acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation. nih.gov Detection is usually performed using a UV detector, and the method can be validated for linearity over a specific concentration range. tandfonline.com
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Ultrasphere ODS RP-18 nih.gov |
| Mobile Phase | Acetonitrile/acetic acid/water mixture nih.gov |
| Detection | UV Spectrophotometry tandfonline.com |
| Ion-Pairing Agent | Tetrabutylammonium hydrogen sulphate tandfonline.com |
| Application | Quantification in urine and cell culture media tandfonline.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Conjugate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, although it typically requires a derivatization step to increase the volatility of the analyte. nih.gov A common approach involves the enzymatic hydrolysis of the glucuronide conjugate to release the free 1-naphthol. nih.govwiley.com This is often achieved using β-glucuronidase/arylsulfatase. nih.govwiley.com
Following hydrolysis, the resulting 1-naphthol is derivatized, for example, by acetylation with acetic anhydride, to make it suitable for GC analysis. nih.govwiley.com The derivatized compound is then separated on a capillary column and detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.govwiley.com This methodology has been developed and validated for the routine analysis of urinary 1- and 2-naphthol (B1666908) as biomarkers of naphthalene (B1677914) exposure. nih.gov While effective, GC-MS methods can involve laborious sample preparation steps. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-HRMS) for Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) have become leading tools for the identification and quantification of metabolites, including this compound, in biological matrices. researchgate.net These techniques offer high sensitivity and selectivity, often allowing for the direct analysis of the intact glucuronide conjugate without the need for hydrolysis. researchgate.net
LC-MS/MS, particularly using a triple quadrupole instrument, enables the direct measurement of glucuronides with significant benefits in terms of quicker sample preparation and improved accuracy and precision compared to indirect methods that rely on deconjugation. researchgate.net The use of electrospray ionization (ESI) in negative ion mode is common for the analysis of glucuronide conjugates. nih.gov LC-HRMS provides accurate mass measurements, which facilitates the confident identification of metabolites by determining their elemental composition. researchgate.netresearchgate.netmdpi.com This is particularly valuable for comprehensive metabolite profiling and identifying unknown xenobiotic exposures. researchgate.netacs.org
Table 2: LC-MS/MS Parameters for Naphthalene Metabolite Analysis
| Parameter | Value |
|---|---|
| Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net |
| Detection Limit | 0.91 to 3.4 ng on column nih.govresearchgate.net |
| Quantitation Limit | 1.8 to 6.4 ng on column nih.govresearchgate.net |
| Intra-day Variability | 7.2% (± 4.5) nih.govresearchgate.net |
| Inter-day Variability | 6.8% (± 5.0) nih.govresearchgate.net |
Thin-Layer Chromatography (TLC) for Metabolite Profiling
Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of metabolites like this compound. tandfonline.com It has been used for the direct and simultaneous assay of naphthyl glucuronide and sulfate, although it may lack the sensitivity of HPLC. tandfonline.com In the context of fungal metabolism of naphthalene, TLC has been used to analyze and separate 1-naphthyl sulfate and this compound. asm.org More advanced HPTLC methods can be hyphenated with other techniques, such as mass spectrometry, for more detailed characterization of separated compounds. nih.gov
Sample Preparation Strategies for Conjugated Metabolites
Effective sample preparation is a critical step in the analysis of conjugated metabolites like this compound to remove interfering substances and concentrate the analyte of interest. researchgate.net The choice of method depends on the analytical technique to be used and the nature of the biological matrix.
For methods that require the cleavage of the glucuronide conjugate, enzymatic hydrolysis using β-glucuronidase is a common and preferred approach, especially for complex biological samples. covachem.comnih.gov The reaction is typically carried out at a controlled pH and temperature to ensure efficient hydrolysis. nih.govnih.gov
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and enrichment. oup.com It can be used to isolate the glucuronide conjugate or the deconjugated aglycone from the sample matrix. oup.comnih.gov Liquid-liquid extraction (LLE) is another common technique used to separate the analyte from the aqueous sample into an organic solvent. scispace.com
For direct analysis by LC-MS, a simple "dilute-and-shoot" approach may be sufficient in some cases, where the sample is simply diluted before injection. researchgate.net However, protein precipitation is often necessary for plasma or serum samples to remove proteins that can interfere with the analysis. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Naphthol |
| 1-Naphthyl sulfate |
| Naphthalene |
| p-Nitrophenyl β-D-glucuronide |
| Tetrabutylammonium hydrogen sulphate |
| Acetonitrile |
| Acetic acid |
| Acetic anhydride |
| β-Glucuronidase |
| Arylsulfatase |
| 1- and 2-naphthol |
| 1,2-dihydroxynaphthalene |
| Cotinine |
| Vanillin |
| Menthol |
| Cinnamon |
| Ethyl maltol |
| Furaneol |
| 3ʹ-O-(β-galactopyranosyl)-flavone |
| Silychristin |
| Flavonoids |
| 2-naphthyl-β-d-glucopyranoside |
| Fast Blue B salt |
| X-Gluc |
| D-saccharic acid 1,4-lactone monohydrate |
| 2′-methoxyflavone |
| Flavone (B191248) |
| Primula boveana |
| Silymarin |
| Silybum marianum |
| 5-bromo-4-chloro-3-indolyl-β-D-glucuronide |
| 2-naphthol AS BI-beta-D-glucuronide |
| Naphthol AS-BI |
| Hexazonium pararosanilin |
| 4-Methylumbelliferyl-β-D-glucuronide |
| 1-Naphthyl-d7 |
| Sodium anhydride |
| 1,2-DHN glucuronide |
| D6-1,2-dihydroxynaphthalene |
| Ascorbic acid |
| Bisphenol F |
| BPF mono-β-D-glucuronide |
| p-nitrophenyl-β-d-glucuronide |
| phenolphthalein-β-d-glucuronide |
| 4-methylumbelliferyl-β-d-glucuronide |
| 5-dodecanoylaminofluorescein-di-β-d-glucuronide |
| 1,2-dioxetane-β-d-glucuronide |
| 5-bromo-4-chloro-3-indolyl N-acetyl β-d-galactosaminide |
| 2-naphthyl α-l-fucopyranoside |
| p-nitrophenyl-β-l-fucopyranoside |
| 5-bromo-4-chloro-3-indolyl-β-d-ribofuranoside |
| 5-bromo-4-chloro-3-indolyl caprylate |
| N,N-Dimethyl ethylenediamine |
| Morphine-6-glucuronide |
| UDP-glucuronic acid |
| Androsterone glucuronide |
| d5-androsterone glucuronide |
| Epiandrosterone glucuronide |
| Etiocholanolone (B196237) glucuronide |
| 11beta-hydroxy etiocholanolone glucuronide |
| 19-norandrosterone glucuronide |
| d4-19-norandrosterone glucuronide |
| 1alpha-methyl-5alpha-androstan-3alpha-ol-17-one glucuronide |
| d18-bistrimethylsilylacetamide |
| Testosterone |
| Epitestosterone |
| Androsterone |
| Etiocholanolone |
| DHEA |
| trans-1,2-dihydroxy-1,2-dihydro-naphthalene |
| 4-hydroxy-1-tetralone |
| Biphenyl |
| 4-hydroxy biphenyl |
| N-acetyl glutathione (B108866) conjugate |
| Naphthalene epoxide |
| Naphthalene mercapturic acids |
| Sulfo-NHS Acetate (B1210297) |
| 1-naphthyl acetate |
| 2-naphthyl acetate |
| 6β-hydroxyandrosterone glucuronide |
| 6β-hydroxyetiocholanolone glucuronide |
| Stanozolol |
| Resorufin-beta-D-glucuronide |
| 1-O-methyl-beta-D-glucuronic acid |
| 3-cyano-7-hydroxycoumarin |
| 3-chloro-7-hydroxy-4-methylcoumarin |
| Alizarin |
| fluorescein |
| fluorescein beta-D-glucuronide |
| 6-Chloro-2-(5-chloro-2-hydroxyphenyl)-4(1H)-quinazolinone |
| phenolphthalein |
| phenolsulfonphthalein |
| 3′,3′-Dichlorophenolsulfonaphthalein |
| o-nitrophenyl |
| p-nitrophenyl |
| m-nitrophenyl |
| o-chloro-p-nitrophenyl |
| 6-Brom-2-naphthyl |
| 1-pyrenyl |
| 2-aminophenyl |
| 4-aminophenyl |
| 2-methoxy-4-(2-nitrovinyl)phenyl |
| 3-indoxyl |
| 5-bromo-6-chloro-3-indoxyl |
| 6-chloro-3-indoxyl |
| 5-bromo-3-indoxyl |
| 6-fluoro-3-indoxyl |
| 5-iodo-3-indoxyl |
| 1-methyl-3-indoxyl |
| 4-chloro-3-indoxyl |
| 5-nitro-3-indoxyl |
| 6-carboxy-3-indoxyl |
| 5-cyano-4-chloro-3-indoxyl |
| 5-cyano-3-indoxyl |
| 8-hydroxyquinoline |
| 3,4-cyclohexenoesculetin |
| α-naphthol |
| β-naphthylsulphate |
| Lorcaserin |
| Lorcaserin N-carbamoyl glucuronide |
| 4-hydroxy-3-methoxymethcathinone |
| 3-hydroxy-4-methoxymethcathinone |
| 3,4-dihydroxymethcathinone |
| 4-hydroxy-3-methoxycathinone |
| 3-hydroxy-4-methoxycathinone |
Enzymatic Hydrolysis Prior to Analysis
Enzymatic hydrolysis is a critical pretreatment step in the analysis of this compound, particularly in biological matrices like urine. This process utilizes the enzyme β-glucuronidase to cleave the glucuronide conjugate, releasing the free 1-naphthol for subsequent quantification. The efficiency of this hydrolysis is a key factor in the accuracy of analytical methods.
The enzyme β-glucuronidase specifically catalyzes the hydrolysis of β-D-glucuronide conjugates. interchim.fr This reaction is essential for breaking down this compound into 1-naphthol and glucuronic acid. asm.org The released 1-naphthol is then typically extracted and analyzed using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). nih.govuzh.ch
Several sources of β-glucuronidase are used, with preparations from Helix pomatia (snail) and Escherichia coli being common. interchim.fr The choice of enzyme can be crucial, as some preparations, like that from Helix pomatia, may also contain sulfatase activity, which could interfere with the analysis of sulfate conjugates if present in the sample. nih.gov For specific hydrolysis of glucuronides, β-glucuronidase from E. coli is often preferred as it is essentially free of sulfatase activity.
The conditions for enzymatic hydrolysis, such as pH, temperature, and incubation time, must be optimized to ensure complete cleavage of the glucuronide. For instance, a study on the analysis of 1-hydroxypyrene (B14473) in urine, which also involves glucuronide hydrolysis, used a 3-hour incubation at 60°C. oup.com Another method for naphthalene metabolites specified hydrolysis at 37°C for 16 hours. publisso.de The efficiency of the hydrolysis is often monitored by analyzing a known amount of a standard, such as 1-Naphthyl-β-D-glucuronide, and measuring the recovery of the corresponding aglycone. oup.comnih.gov For example, one study reported a mean recovery of 91.4% for 1-naphthol from the hydrolysis of 1-Naphthyl-β-D-glucuronide. oup.com
It is important to note that the use of enzymatic hydrolysis has been assessed for potential inaccuracies. A comparison with a direct HPLC method for naphthyl conjugates suggested that enzymatic methods might sometimes yield quantitatively and qualitatively erroneous data, highlighting the need for careful validation. nih.gov
Table 1: Common Conditions for Enzymatic Hydrolysis of Glucuronides
| Parameter | Typical Range/Value | Source(s) |
|---|---|---|
| Enzyme Source | Helix pomatia, E. coli | interchim.fr |
| pH | 5.0 - 7.8 | interchim.froup.com |
| Temperature | 37°C - 60°C | oup.compublisso.de |
| Incubation Time | 3 - 16 hours | oup.compublisso.de |
| Inhibitors | D-glucaro-1,4-lactone | asm.org |
Solid-Phase Extraction (SPE) and Other Purification Methods
Following enzymatic hydrolysis, or for the direct analysis of the conjugate, purification and concentration steps are often necessary to isolate this compound and its metabolites from complex biological matrices. Solid-Phase Extraction (SPE) is a widely employed technique for this purpose. publisso.deresearchgate.net
SPE offers several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the ability to handle a wide range of analytes. researchgate.net The choice of sorbent material in SPE is critical and depends on the chemical properties of the analyte. For compounds like naphthols and their conjugates, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly used. oup.comresearchgate.net These nonpolar sorbents retain hydrophobic compounds from a polar sample matrix.
The general SPE procedure involves four main steps:
Conditioning: The sorbent is prepared with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analyte of interest is retained.
Washing: Interferences and impurities are removed by washing the sorbent with a specific solvent.
Elution: The retained analyte is recovered from the sorbent using an appropriate elution solvent.
In the analysis of naphthalene metabolites, SPE with Isolute® 101 cartridges has been used to enrich the analytes after hydrolysis. publisso.de Another study utilized Sep-Pak Vac RC C18 cartridges for the manual solid-phase extraction of 1-hydroxypyrene. oup.com
Beyond SPE, other purification methods have been described. For instance, early research on the isolation of naphthyl conjugates from urine involved precipitation with reagents like p-toluidine (B81030) to form salts of the glucuronide, which could then be separated and purified. scispace.com Another approach involved successive recrystallizations to purify the metabolic products from urine.
Table 2: Examples of SPE Sorbents and Their Applications
| Sorbent Type | Application Example | Source(s) |
|---|---|---|
| C18 (Octadecylsilane) | Extraction of 1-hydroxypyrene from urine | oup.com |
| Isolute® 101 | Enrichment of naphthalene metabolites from urine | publisso.de |
| Polymeric Sorbents (e.g., HLB) | Preconcentration of various drugs from urine | researchgate.net |
| Reduced Graphene Oxide (r-GO) | Extraction of carbamate (B1207046) pesticides from juice | dokumen.pub |
Role of 1 Naphthyl Glucuronide in Preclinical Research and Mechanistic Studies
In Vitro Experimental Models for Glucuronidation Studies
In vitro models are indispensable for dissecting the molecular mechanisms of 1-naphthol (B170400) glucuronidation, offering controlled environments to study enzyme kinetics, isoform specificity, and cellular transport.
Microsomal Preparations (e.g., Liver, Intestinal, Brain Microsomes)
Microsomes, which are vesicles of the endoplasmic reticulum, are a cornerstone for in vitro drug metabolism studies because they contain a high concentration of UGT enzymes. helsinki.fi Preparations from various tissues allow for the investigation of organ-specific metabolism.
Liver Microsomes: Human and rat liver microsomes are extensively used to study the glucuronidation of 1-naphthol. scispace.comtandfonline.com These preparations have been instrumental in characterizing the kinetics of different UGT isoforms involved in its formation. For example, studies have shown that while multiple UGT isoforms can glucuronidate 1-naphthol, UGT1A6 exhibits high activity for this substrate. helsinki.fieur.nl Research has also demonstrated that the glucuronidation of 1-naphthol in liver microsomes can be influenced by other compounds, highlighting the potential for drug-drug interactions. nih.gov
Intestinal Microsomes: The intestine is a significant site of first-pass metabolism. Studies using rat intestinal microsomes have demonstrated their capacity to catalyze the glucuronidation of 1-naphthol. researchgate.netnih.gov This activity is not uniformly distributed along the intestine. researchgate.net Research comparing different intestinal experimental models, such as microsomes and everted sacs, has provided insights into the catalytic activities of UGTs in this organ. researchgate.net The glucuronidation of 1-naphthol in intestinal microsomes is dependent on the presence of the cofactor UDP-glucuronic acid (UDPGA). researchgate.net
Brain Microsomes: The blood-brain barrier possesses metabolic activity, including glucuronidation, which can limit the entry of xenobiotics into the central nervous system. Research has identified UGT activity towards 1-naphthol in rat brain microvessels, suggesting a protective role of the endothelial cells. frontiersin.org This activity is attributed primarily to the UGT1A6 isoform. frontiersin.org The presence of UGTs in the brain highlights its capacity to metabolize potentially toxic compounds locally. frontiersin.org
Table 1: UGT Activity Towards 1-Naphthol in Various Microsomal Preparations
| Microsomal Source | Species | Key Findings | Reference(s) |
| Liver | Human, Rat | High UGT activity; UGT1A6 is a key isoform. | helsinki.fi, eur.nl, scispace.com |
| Intestine | Rat | Significant glucuronidation capacity; activity varies along the intestine. | researchgate.net, nih.gov |
| Brain | Rat | UGT activity present in microvessels, attributed to UGT1A6. | frontiersin.org |
Cell Culture Systems for Metabolic Investigations
Cultured cells provide a more integrated system than microsomes, retaining cellular architecture and the interplay between metabolic enzymes and transporters.
Hepatocyte-based systems: Primary hepatocytes and liver-derived cell lines like HepG2 are widely used. researchgate.netbhu.ac.in For instance, co-culture systems combining hepatocytes with other cell types are being developed to mimic multi-organ interactions and study the systemic effects of metabolites. researchgate.net Studies with HepG2 cells have investigated the induction of cytochrome P450 enzymes and oxidative stress in response to 1-naphthol. bhu.ac.in
Intestinal Cell Lines: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal drug metabolism and transport. In Caco-2 cells, 1-naphthol is metabolized to both 1-naphthyl glucuronide and 1-naphthyl sulfate (B86663). researchgate.net These cells have been used to investigate how natural compounds like curcumin (B1669340) and turmeric can modulate the conjugation of 1-naphthol, affecting both sulfotransferase and UGT activities. researchgate.net
Other Specialized Cell Lines: Cell lines from other tissues, such as the rat syncytiotrophoblast cell line TR-TBT 18d-1, have been used to model placental metabolism. jst.go.jp In these cells, 1-naphthol undergoes extensive glucuronidation, and this model has been used to study the inhibitory effects of substances like coffee on this metabolic pathway. jst.go.jp
In Vivo Animal Models for Metabolism and Disposition Research
Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds in a whole-organism context, providing data that bridges the gap between in vitro findings and human clinical outcomes. researchgate.net
Rodent Models (e.g., Rats, Mice) in Glucuronide Excretion Studies
Rats and mice are the most commonly used animal models in metabolic research due to their well-characterized physiology and genetics.
Rats: Studies in rats have been fundamental in elucidating the fate of 1-naphthol. Following administration, a significant portion is metabolized to this compound and excreted in the urine and bile. researchgate.netepa.govepa.gov For example, after an oral dose of 1-naphthol-14C to rats, this compound was the major urinary metabolite, accounting for 81% of the radiocarbon. researchgate.net Bile duct-cannulated rats have been used to demonstrate the significant biliary excretion of this compound. epa.gov
Mice: Mouse models have also been employed to study the metabolism and disposition of 1-naphthol and its conjugates. nih.govanu.edu.au In a vascularly perfused mouse small intestine model, 1-naphthol was shown to be conjugated to both this compound and 1-naphthyl sulfate, with the sulfate being the predominant conjugate in this specific model. nih.gov Studies have also investigated the metabolism of 1-naphthyl-β-D-glucoside in mice, where it is partly hydrolyzed to 1-naphthol and then conjugated to form this compound. anu.edu.au
Table 2: Excretion of 1-Naphthol Metabolites in Rodents
| Animal Model | Route of Administration | Major Metabolite(s) in Urine | Key Findings | Reference(s) |
| Rat | Oral | This compound, 1-Naphthyl sulfate | This compound is the predominant urinary metabolite. | researchgate.net |
| Rat | Intravenous | This compound | Significant biliary excretion of the glucuronide conjugate. | epa.gov |
| Mouse | Luminal (perfused intestine) | 1-Naphthyl sulfate, this compound | In the perfused intestine, sulfation was the major pathway. | nih.gov |
| Mouse | Oral (of glucoside) | This compound, 1-Naphthyl sulfate | Hydrolysis of the administered glucoside precedes glucuronidation. | anu.edu.au |
Non-Rodent Mammalian Models (e.g., Cats, Pigs) in Comparative Conjugation
The use of non-rodent models allows for the study of species differences in drug metabolism, which can be significant. For example, some species, like the cat, are known to have a deficiency in glucuronidation for certain substrates. Comparative studies involving various species, including guinea pigs, provide a broader understanding of the metabolic fate of compounds like carbaryl, which is metabolized to 1-naphthol. acs.org The common brushtail possum has also been studied, showing that after oral administration of a related compound, the major urinary metabolite was a glucuronide conjugate. anu.edu.au
Aquatic Organism Models (e.g., Teleost Fish) for Xenobiotic Conjugation
Aquatic organisms are valuable models for ecotoxicological studies, as they are directly exposed to pollutants in their environment.
Teleost Fish: Fish, such as plaice and rainbow trout, have been shown to metabolize xenobiotics like 1-naphthol. jst.go.jpcambridge.org In isolated hepatocytes from the plaice, glucuronidation was the primary metabolic pathway for 1-naphthol, far exceeding sulfation. cambridge.org Studies using liver slices from rainbow trout also demonstrated the conjugation of 1-naphthol with glucuronic acid. jst.go.jp These models are crucial for assessing the biotransformation and potential toxicity of environmental contaminants in aquatic ecosystems. echemi.comnih.gov
Fungal Metabolism of Aromatic Hydrocarbons and 1-Naphthyl Glucuronic Acid Formation
Fungi play a significant role in the biotransformation of aromatic hydrocarbons, utilizing metabolic pathways that often mirror those found in mammalian systems. nih.govredalyc.org This capability has positioned certain fungal species as valuable models in preclinical research for studying the metabolism of xenobiotics. A key pathway in this process is the conjugation of hydroxylated metabolites with glucuronic acid, leading to the formation of water-soluble glucuronides. The metabolism of naphthalene (B1677914) by the fungus Cunninghamella elegans serves as a well-documented example of 1-naphthyl glucuronic acid formation. researchgate.netasm.org
Fungi, particularly non-ligninolytic species like those from the Ascomycota phylum, employ intracellular enzymes such as cytochrome P450 monooxygenase for the initial oxidation of the aromatic ring of polycyclic aromatic hydrocarbons (PAHs). redalyc.org This initial oxidation is followed by the action of epoxide hydrolases, resulting in the formation of phenols. redalyc.org These phenolic intermediates can then undergo conjugation to form more water-soluble compounds like glucuronides, glycosides, and sulfates. redalyc.org
Research on Cunninghamella elegans has demonstrated that this fungus metabolizes naphthalene into both ethyl acetate-soluble (organic) and water-soluble metabolites. researchgate.netasm.org In studies using [14C]-naphthalene, approximately 21% of the initial substrate was converted into various metabolites. researchgate.netnih.gov The ratio of organic-soluble to water-soluble metabolites was found to be 76:24. researchgate.netasm.orgnih.gov
The primary pathway for naphthalene metabolism in C. elegans involves oxidation to form several key intermediates. The major ethyl acetate-soluble metabolites have been identified as 1-naphthol, trans-1,2-dihydroxy-1,2-dihydronaphthalene, and 4-hydroxy-1-tetralone. researchgate.netasm.orgnih.gov Of these, 1-naphthol is the principal precursor for subsequent phase II conjugation reactions. researchgate.netasm.orgnih.gov
Enzymatic treatment of the aqueous phase of the fungal culture with β-glucuronidase or arylsulfatase releases 1-naphthol, confirming its presence in a conjugated form. researchgate.netasm.org Direct analysis of this aqueous fraction has shown that 1-naphthyl glucuronic acid and 1-naphthyl sulfate are the major water-soluble metabolites. researchgate.netasm.orgnih.gov The formation of these conjugates demonstrates that glucuronidation and sulfation are significant detoxification pathways in the fungal metabolism of aromatic hydrocarbons. researchgate.netnih.gov The ratio of these water-soluble sulfate conjugates to glucuronide conjugates is approximately 1:1. researchgate.netasm.org The enzymes responsible for these phase II reactions, including UDP-glucuronosyltransferase, have been detected in cytosolic and microsomal fractions of C. elegans. oup.com
While Cunninghamella elegans is a primary model for studying glucuronidation, other fungi like Aspergillus niger also actively metabolize aromatic hydrocarbons. publisherspanel.commdpi.com Studies on Aspergillus niger have detailed its ability to transform α-naphthol into various products, including 4-hydroxy-1-naphthyl sulfate. publisherspanel.com
Research Findings on Naphthalene Metabolism by Cunninghamella elegans
| Parameter | Finding | Reference |
| Substrate Conversion | 21% of [14C]-naphthalene converted to metabolites. | researchgate.netnih.gov |
| Metabolite Distribution | Ratio of organic-soluble to water-soluble metabolites is 76:24. | researchgate.netasm.orgnih.gov |
| Major Organic Metabolites | 1-Naphthol (67.9%), 4-hydroxy-1-tetralone (16.7%), trans-1,2-dihydroxy-1,2-dihydronaphthalene (5.3%). | nih.gov |
| Major Water-Soluble Conjugates | 1-Naphthyl glucuronic acid and 1-Naphthyl sulfate. | researchgate.netasm.orgnih.gov |
| Conjugate Ratio | The ratio of water-soluble sulfate to glucuronide conjugates is 1:1. | researchgate.netasm.org |
Future Directions in 1 Naphthyl Glucuronide Research
Advanced Mechanistic Investigations of UGT-Mediated Glucuronidation
The biotransformation of 1-naphthol (B170400) to 1-Naphthyl glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the detoxification of various xenobiotics and endogenous compounds. While it is known that multiple UGT isoforms can metabolize 1-naphthol, future research will likely focus on a more nuanced understanding of their individual contributions and the kinetics of this process.
Investigations have shown that several UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are capable of metabolizing 1-naphthol. nih.gov However, the kinetic models for this glucuronidation vary significantly between isoforms, exhibiting Michaelis-Menten, substrate inhibition, or sigmoidal kinetics. nih.gov For instance, UGT1A6 is recognized for its high affinity for 1-naphthol. tandfonline.com Studies in human hepatocytes have suggested a two-site kinetic model for 1-naphthol glucuronidation, indicating the involvement of at least two different UGT isoforms. nih.gov
Future studies are anticipated to employ advanced techniques such as CRISPR-Cas9 gene editing to create cell lines expressing single UGT isoforms. This will allow for a more precise characterization of the kinetic parameters (Km and Vmax) of each enzyme in the glucuronidation of 1-naphthol, free from the confounding activities of other isoforms. Furthermore, the use of sophisticated molecular modeling and simulation techniques will likely provide deeper insights into the substrate-binding sites and the catalytic mechanisms of these enzymes. acs.org Understanding the allosteric regulation and potential for drug-drug interactions at the UGT level will also be a critical area of exploration. For example, it has been observed that the presence of 1-naphthol can lead to a decrease in the glucuronidation of other compounds, an effect attributed to the product UDP acting as an inhibitor of other UGT isoforms. researchgate.net
Table 1: Human UGT Isoforms Involved in 1-Naphthol Glucuronidation
| UGT Isoform | Kinetic Model Observed | Key Findings |
|---|---|---|
| UGT1A1 | Michaelis-Menten/Hill Equation | Primarily mediates the conjugation of various compounds; its activity can be inhibited by the byproduct of 1-naphthol glucuronidation. nih.govresearchgate.net |
| UGT1A3 | Variable | Contributes to 1-naphthol metabolism. nih.gov |
| UGT1A6 | Michaelis-Menten | Considered a key enzyme for 1-naphthol glucuronidation. tandfonline.com |
| UGT1A7 | Variable | Involved in the metabolism of 1-naphthol. nih.govnih.gov |
| UGT1A8 | Variable | Contributes to 1-naphthol metabolism. nih.gov |
| UGT1A9 | Variable | Its activity can be inhibited by this compound. nih.govresearchgate.net |
| UGT1A10 | Variable | Shows high activity towards some substrates. nih.govtandfonline.com |
| UGT2B7 | Michaelis-Menten | Involved in the glucuronidation of 1-naphthol. nih.govtandfonline.com |
| UGT2B15 | No Activity | Does not metabolize 1-naphthol. nih.gov |
Exploration of Environmental and Ecological Roles in Bioremediation
The environmental fate of naphthalene (B1677914), a widespread pollutant, is of significant concern. uoguelph.caiarc.fr While much of the focus has been on its degradation by bacteria, the role of fungi and the formation of conjugates like this compound in bioremediation processes are emerging areas of research.
Studies have shown that some fungi, such as Cunninghamella elegans, can metabolize naphthalene to form both sulfate (B86663) and glucuronide conjugates, including 1-naphthyl glucuronic acid. researchgate.net This suggests that glucuronidation is a pathway for the detoxification and transformation of aromatic hydrocarbons in certain fungi. researchgate.net The formation of these water-soluble conjugates can influence the mobility and bioavailability of naphthalene in the environment.
Future research in this area will likely investigate the diversity of fungal species capable of glucuronidating naphthalene and other polycyclic aromatic hydrocarbons. Understanding the enzymatic machinery responsible for this process in fungi could open up new avenues for mycoremediation strategies. Moreover, exploring the subsequent fate of this compound in the environment is crucial. Investigating whether this conjugate can be further degraded by other microorganisms or if it persists in the ecosystem will be a key research question. The application of metagenomics and metatranscriptomics to contaminated sites could reveal the key microbial players and metabolic pathways involved in the complete degradation of naphthalene, including the role of conjugation reactions. nih.gov This knowledge could be harnessed to develop more effective and sustainable bioremediation technologies for PAH-contaminated environments. rsc.orgconicet.gov.ar
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 1-Naphthol | |
| This compound | |
| Naphthalene | |
| UDP-glucuronic acid | |
| 1-naphthyl sulfate | |
| 1-naphthyl-N-methylcarbamate | |
| 4-methylumbelliferone | |
| Diclofenac (B195802) | |
| Probenecid (B1678239) | |
| Acetone | |
| Acetonitrile (B52724) | |
| Dimethyl sulfoxide | |
| Ethanol | |
| Methanol | |
| beta-Naphthoflavone (B1666907) | |
| Rifampicin (B610482) | |
| Naphthalene epoxide | |
| Mercapturic acids | |
| N-acetyl glutathione (B108866) | |
| trans-1,2-dihydroxy-1,2-dihydro-naphthalene | |
| 4-hydroxy-1-tetralone | |
| Biphenyl | |
| 4-hydroxy biphenyl | |
| 17 a -estradiol | |
| 17 b -estradiol | |
| Entacapone | |
| 6-hydroxyindole | |
| Naphthalene-2,6-disulfonic acid | |
| Naphthalene-1,6-disulfonic acid | |
| Salicylaldehyde | |
| Salicylate | |
| Catechol | |
| Naphthalen-1-ol | |
| Acetophenone | |
| Adipic acid | |
| Bilirubin diglucuronide | |
| Bilirubin | |
| Lamotrigine | |
| Doxepin | |
| Clozapine | |
| 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid | |
| Midazolam | |
| FDU-PB-22 | |
| FDU-PB-22 3-carboxyindole | |
| Acrolein | |
| N-acetyl-S-(3-hydroxypropyl)-L-cysteine | |
| N-acetyl-S-(2-carboxyethyl)-L-cysteine | |
| N-acetyl-S-(3-oxopropyl)-L-cysteine | |
| 1-hydroxy methylnaphthalene | |
| 1-naphthoic acid | |
| 2-hydroxymethyl naphthalene | |
| 1,2-dihydroxynaphthalene | |
| Gentisic acid | |
| 8-hydroxy-quinolyl-glucuronide | |
| Phenyl-N-glucuronide | |
| p-amino-phenyl-N-glucuronide | |
| 4-nitrophenol | |
| Imipramine | |
| Serotonin | |
| Propofol |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting 1-Naphthyl glucuronide in biological samples, and how are they validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:
- Sample Preparation : Acetone precipitation for serum or urine evaporation to dryness to isolate glucuronides, followed by derivatization (e.g., acetylation) for GC-MS compatibility .
- Validation Parameters : Limit of quantification (LOQ) ≤0.1 mg/L, linear calibration curves (0.1–150 mg/L), and inter-day precision <15% CV .
- Quality Control : Use deuterated internal standards (e.g., d5-ethyl glucuronide) to correct for matrix effects .
Q. Which UDP-glucuronosyltransferase (UGT) isoforms are implicated in this compound metabolism?
- Methodological Answer : UGT1A1 and UGT1A3 are primary isoforms, identified via:
- Recombinant Enzyme Assays : Incubate 1-Naphthyl with human liver microsomes or expressed UGT isoforms (e.g., UGT1A1-transfected COS-7 cells) .
- Kinetic Analysis : Measure Vmax and Km values to compare catalytic efficiency across isoforms. Intersubject variability (3- to 6-fold) should be assessed using microsomes from ≥10 donors .
Q. How should this compound samples be stored to ensure stability during long-term studies?
- Methodological Answer :
- Urine Samples : Stable for ≥4 months at –20°C; avoid repeated freeze-thaw cycles to prevent degradation .
- Plasma/Serum : Store at –80°C if delayed processing (>1 month). Degradation at –20°C reduces recovery by ~30% .
Advanced Research Questions
Q. How can Bayesian statistical models resolve contradictions in 2H-enrichment data for hepatic glucose production studies involving this compound?
- Methodological Answer :
- Model Design : Use Markov Chain Monte Carlo (MCMC) simulations (e.g., 50 chains, 2500 samples) to estimate posterior probability distributions for gluconeogenesis/glycogenolysis fractions .
- Data Integration : Address missing position 6 2H-enrichment by constraining models with prior knowledge of phosphoenolpyruvate (PEP) and glycerol contributions .
- Validation : Compare Bayesian estimates with traditional mass isotopomer distribution analysis (MIDA) for consistency .
Q. What experimental design considerations mitigate variability in glucuronide recovery due to hepatic metabolic zonation?
- Methodological Answer :
- Sampling Strategies : Collect paired plasma and urine samples to account for lag times (30–60 mins) between hepatic synthesis and bladder excretion .
- Zonation Controls : Use acetaminophen glucuronide as a reference to normalize periportal vs. pericentral metabolic contributions .
- Intersubject Variability : Include ≥20 subjects and stratify by UGT1A1 genotype (e.g., UGT1A128 polymorphism) to control for enzymatic activity differences .
Q. How do discrepancies between urinary glucuronide and plasma metabolite data inform hepatic metabolic flux models?
- Methodological Answer :
- Mechanistic Insights : Plasma glucose reflects periportal gluconeogenesis, while glucuronides (synthesized pericentrally) may overrepresent glycogenolysis. Use compartmental modeling to reconcile fluxes .
- Case Study : In healthy subjects, plasma glucose and glucuronide-derived gluconeogenesis estimates show equivalence (r² >0.85), but diverge in cirrhosis due to UGT deficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
